Home > Products > Screening Compounds P49331 > Deslorelin acetate
Deslorelin acetate - 82318-06-7

Deslorelin acetate

Catalog Number: EVT-266868
CAS Number: 82318-06-7
Molecular Formula: C66H87N17O14
Molecular Weight: 1342.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Deslorelin acetate is a synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH) []. It is classified as a GnRH agonist, meaning it mimics the action of the naturally occurring GnRH, but with a significantly longer duration of effect [, , , , ]. Deslorelin acetate plays a crucial role in scientific research, particularly in studies related to reproductive physiology, endocrinology, and animal behavior [, , , , , , , , , , , , , , , , , , , , , , , , , ].

Gonadotropin-Releasing Hormone (GnRH)

Relevance: Deslorelin acetate is a synthetic analogue of GnRH. [] Deslorelin acetate exhibits a higher potency and longer duration of action compared to endogenous GnRH. [] Both compounds exert their effects by binding to and activating GnRH receptors.

Reference:

Human Chorionic Gonadotropin (hCG)

Relevance: hCG is often used as an ovulation-inducing agent in various species, including donkeys. [] Several studies directly compared the efficacy of hCG and deslorelin acetate for inducing ovulation. [, , ] While both compounds can effectively induce ovulation, some research suggests that hCG may result in better embryo quality in jennies compared to deslorelin acetate. []

Osaterone Acetate

Relevance: Similar to deslorelin acetate, osaterone acetate offers an alternative to surgical castration for managing BPH in dogs. [] Studies have compared the effects of both medications on semen parameters in dogs, highlighting their distinct mechanisms of action and therapeutic profiles. [, ]

References:

Prostaglandin F2α (PGF2α)

Relevance: PGF2α is often used in combination with other hormones, including GnRH agonists like deslorelin acetate, in estrus synchronization protocols for different species. [] For instance, PGF2α can be used to induce luteolysis and facilitate a more synchronized follicular wave emergence before deslorelin administration.

Reference:

Estradiol

Relevance: Deslorelin acetate treatment can influence estradiol levels in various species. [, ] For instance, in mares treated with deslorelin acetate, estradiol levels were measured to monitor the effects of the drug on ovarian function. [, ] In some cases, deslorelin acetate treatment led to suppressed estradiol levels, indicating a disruption of ovarian cyclicity. [, ]

References:

[10] https://www.semanticscholar.org/paper/15c1b605eb8b26d42db435aac74fee9b3296fd8a [] https://www.semanticscholar.org/paper/a1d5b5d12609ae187cc585f8499206c4fb120029

Progesterone

Relevance: Progesterone levels are commonly monitored in studies investigating the effects of deslorelin acetate on reproductive function. [, , ] Changes in progesterone levels can indicate the effectiveness of deslorelin acetate in suppressing ovulation or disrupting the estrous cycle.

References:

[4] https://www.semanticscholar.org/paper/d4ee9d2f673fbb4fa6495410c1e903b560259676[10] https://www.semanticscholar.org/paper/15c1b605eb8b26d42db435aac74fee9b3296fd8a [] https://www.semanticscholar.org/paper/a5e81e72a71a55d10c40394ea1b62038d8d8ad56

Testosterone

Relevance: Deslorelin acetate, through its suppression of gonadotropins, can significantly reduce testosterone levels in males. [, , ] This effect is the basis for its use in treating BPH, a condition influenced by testosterone. [, , ]

References:

Medroxyprogesterone Acetate

Relevance: This compound was used as a comparative contraceptive treatment in a study investigating the behavioral effects of hormonal contraception in primates. [] The study compared the effects of deslorelin acetate implants to medroxyprogesterone acetate injections on the social behavior of pair-bonded titi monkeys.

Source and Classification

Deslorelin acetate is classified as a gonadotropin-releasing hormone agonist. It is derived from the natural gonadotropin-releasing hormone but modified to enhance its stability and potency. The compound is primarily sourced from synthetic processes involving peptide chemistry. Deslorelin acetate is marketed under various brand names, including Suprelorin, and is used mainly in veterinary practices for controlling reproduction in dogs and cats .

Synthesis Analysis

The synthesis of deslorelin acetate involves a strategic approach to peptide assembly. According to a patent detailing its synthesis method, deslorelin acetate is formed by condensing two peptide fragments: a pentapeptide fragment (Pyr-His-Trp-Ser-Tyr-OH) and a tetrapeptide fragment (D-Trp-Leu-Arg-Pro-NHEt). The condensation reaction requires specific condensing agents to facilitate the formation of the desired peptide bond .

Key Steps in Synthesis:

  1. Preparation of Peptide Fragments: The initial step involves synthesizing the pentapeptide and tetrapeptide fragments separately.
  2. Condensation Reaction: The two fragments are then combined under controlled conditions with condensing agents.
  3. Purification: Following synthesis, purification processes such as high-performance liquid chromatography (HPLC) are employed to isolate the pure compound from impurities .
Molecular Structure Analysis

Deslorelin acetate has a complex molecular structure characterized by its peptide nature. It consists of 10 amino acids in total, arranged in a specific sequence that contributes to its biological activity. The molecular formula for deslorelin acetate is C59_{59}H77_{77}N17_{17}O12_{12}S, with a molecular weight of approximately 1,164.4 g/mol.

Structural Features:

  • Peptide Backbone: The structure includes a backbone typical of peptides, with amino acid residues linked by peptide bonds.
  • Modified Residues: Deslorelin contains D-amino acids which enhance resistance to enzymatic degradation.
  • Acetate Group: The presence of an acetate group at the end of the molecule contributes to its solubility and stability in formulations .
Chemical Reactions Analysis

Deslorelin acetate participates in various chemical reactions primarily related to its biological activity as a gonadotropin-releasing hormone agonist. Its interactions with gonadotropin-releasing hormone receptors lead to downstream effects on hormone secretion.

Key Reactions:

  1. Receptor Binding: Deslorelin binds to gonadotropin-releasing hormone receptors, mimicking the action of natural gonadotropin-releasing hormone.
  2. Signal Transduction: Upon binding, it activates intracellular signaling pathways that modulate the release of luteinizing hormone and follicle-stimulating hormone from the pituitary gland.
  3. Enzymatic Stability: The modifications in its structure allow deslorelin to resist degradation by peptidases, prolonging its action within the body .
Mechanism of Action

Deslorelin acetate exerts its effects through a well-defined mechanism involving the stimulation of gonadotropin-releasing hormone receptors located in the anterior pituitary gland.

Mechanistic Details:

Physical and Chemical Properties Analysis

Deslorelin acetate exhibits several important physical and chemical properties that influence its formulation and use.

Key Properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide.
  • Stability: Stable under standard conditions but sensitive to extreme pH levels and temperature variations.
  • Melting Point: Specific melting point data may vary based on formulation but generally falls within standard ranges for peptides .
Applications

Deslorelin acetate has significant applications primarily in veterinary medicine but also shows potential for research purposes.

Veterinary Applications:

  1. Reproductive Control: Used for inducing temporary infertility or delaying puberty in dogs and cats through implants.
  2. Management of Hormonal Disorders: Effective in treating conditions related to hormonal imbalances or disorders in animals.

Research Applications:

  • Investigated for potential uses in human medicine related to fertility treatments or hormonal therapies due to its action on gonadotropin-releasing hormone pathways .
Chemical and Pharmacological Profile of Deslorelin Acetate

Molecular Structure and GnRH Agonist Properties

Deslorelin acetate (C66H87N17O14) is a synthetic nonapeptide analogue of gonadotropin-releasing hormone (GnRH) with a molecular weight of 1,342.53 g/mol. Its amino acid sequence—pGlu-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-NHEt—features three strategic modifications from native GnRH (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly):

  • Replacement of Gly6 with D-tryptophan
  • Deletion of Gly10
  • Ethylamide conjugation to Pro9 [1] [6] [10]

These alterations confer enhanced receptor binding affinity and proteolytic resistance. The D-Trp6 substitution stabilizes the bioactive conformation, while the C-terminal modification extends half-life. Deslorelin acts as a superagonist by binding irreversibly to pituitary GnRH receptors, triggering an initial gonadotropin surge (phase I) followed by sustained downregulation (phase II). This biphasic action suppresses luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to inhibition of gonadal steroidogenesis [2] [6].

Table 1: Amino Acid Sequence Comparison of GnRH and Deslorelin

Position12345678910
Native GnRHpGluHisTrpSerTyrGlyLeuArgProGly
DeslorelinpGluHisTrpSerTyrD-TrpLeuArgPro-NHEtDeleted

Synthesis and Biodegradable Implant Formulations

Synthesis involves solid-phase peptide synthesis (SPPS) using Fmoc/tBu strategy. After chain assembly, D-Trp6 is incorporated under stereocontrolled conditions, followed by C-terminal prolinamide ethylation. Crude peptides undergo purification via reversed-phase HPLC and acetate salt formation [1] [10].

For sustained delivery, deslorelin acetate is formulated in biodegradable implants leveraging hydrophobic polymers:

  • Suprelorin® (Virbac): Contains 4.7 mg or 9.4 mg deslorelin in a cylindrical matrix of compressed fatty acid esters. The implant provides zero-order release kinetics for 6–12 months in dogs. Subcutaneous administration yields plasma concentrations of 200–2,000 pg/mL for ≥80 days [2] [8].
  • PLGA Microspheres: Poly(lactic-co-glycolic acid) microspheres (10–100 μm diameter) fabricated via oil-in-water emulsion. In vitro studies show 30-day continuous release, with stability maintained at 5°C–25°C for 6 months [4] [7].
  • In Situ Forming Microparticles (ISM): Solutions of deslorelin and PLGA in N-methyl pyrrolidone form gel-like deposits upon subcutaneous injection. I-optimal design studies confirm 30-day release profiles with preserved peptide conformation [7].

Table 2: Commercial and Experimental Sustained-Release Formulations

Formulation TypePolymer/CarrierDrug LoadRelease DurationKey Characteristics
Suprelorin® ImplantFatty acid esters4.7–9.4 mg6–12 monthsBiodegradable, no removal required
PLGA MicrospheresPLGA (50:50–75:25)5–15% w/w≥30 daysInjectable, lyophilized powder
In Situ MicroparticlesPLGA in NMP10% w/v30 daysThermally stable, avoids burst release

Pharmacokinetics: Absorption, Distribution, and Elimination Dynamics

Absorption: Following subcutaneous implantation, deslorelin exhibits triphasic pharmacokinetics:

  • Initial Burst: Cmax of 21,787 ± 9,229 pg/mL within 1 hour post-administration due to surface-associated peptide release [8].
  • Diffusion Phase: 95% concentration drop by 24 hours as surface drug depletes [8].
  • Sustained Release: Near-constant release (4–100 pg/mL) from the polymer matrix for 196–441 days, governed by polymer erosion [8].

Distribution: Plasma protein binding is minimal (<15%) due to peptide hydrophilicity. The volume of distribution (Vd) is 0.8–1.2 L/kg, indicating confinement primarily to extracellular fluid. Distribution to the pituitary occurs via systemic circulation, with negligible lymphatic uptake [4] [8].

Elimination: Metabolism occurs via endopeptidases in the liver and kidneys, generating inactive fragments (e.g., pGlu-His-Trp, Ser-Tyr-D-Trp). Total clearance is 0.4–0.6 L/h/kg, with <5% excreted unchanged in urine. Plasma concentrations fall below quantification limits (4 pg/mL) by day 196–441, correlating with implant exhaustion [1] [8].

Receptor Binding Affinity and Proteolysis Resistance Mechanisms

Receptor Binding: Deslorelin binds the GnRH receptor (GnRHR) with 100-fold higher affinity than native GnRH. Key mechanisms include:

  • Conformational Stabilization: D-Trp6 forms hydrophobic interactions with residues in GnRHR’s extracellular loop 3, stabilizing the ligand-bound state [1] [6].
  • Reduced Dissociation: Ethylamide capping enhances hydrogen bonding to Asn102 of GnRHR, prolonging residence time [6] [10].

Proteolysis Resistance: Native GnRH has a half-life of 2–5 minutes, while deslorelin resists degradation for >24 hours due to:

  • D-Amino Acid Substitution: D-Trp6 evades recognition by trypsin-like endopeptidases targeting L-amino acids [1] [10].
  • C-Terminal Modification: Pro9-NHEt blocks carboxypeptidase cleavage [6].
  • Absence of Gly10: Eliminates a primary hydrolysis site for endoproteases [1].

Table 3: Structural Modifications Conferring Stability and Receptor Activity

Modification SiteStructural ChangeFunctional ImpactMechanistic Basis
Position 6Gly → D-Trp↑ Proteolysis resistanceSteric hindrance to endopeptidases
Position 9Pro-Gly → Pro-NHEt↑ Receptor affinityEnhanced H-bonding to Asn102
Position 10Deletion↑ Metabolic stabilityRemoval of endoprotease cleavage site

Downstream Signaling: Continuous deslorelin exposure causes pituitary desensitization via:

  • Receptor Internalization: Sustained binding induces phosphorylation of GnRHR’s intracellular domains, promoting β-arrestin recruitment and internalization [2] [9].
  • Transcriptional Suppression: Internalization depletes membrane receptors and suppresses LHβ and FSHβ gene expression, reducing gonadotropin synthesis [2] [9].

Properties

CAS Number

82318-06-7

Product Name

Deslorelin acetate

IUPAC Name

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

Molecular Formula

C66H87N17O14

Molecular Weight

1342.5 g/mol

InChI

InChI=1S/C64H83N17O12.C2H4O2/c1-4-68-62(92)53-16-10-24-81(53)63(93)46(15-9-23-69-64(65)66)74-56(86)47(25-35(2)3)75-58(88)49(27-37-30-70-43-13-7-5-11-41(37)43)77-57(87)48(26-36-17-19-40(83)20-18-36)76-61(91)52(33-82)80-59(89)50(28-38-31-71-44-14-8-6-12-42(38)44)78-60(90)51(29-39-32-67-34-72-39)79-55(85)45-21-22-54(84)73-45;1-2(3)4/h5-8,11-14,17-20,30-32,34-35,45-53,70-71,82-83H,4,9-10,15-16,21-29,33H2,1-3H3,(H,67,72)(H,68,92)(H,73,84)(H,74,86)(H,75,88)(H,76,91)(H,77,87)(H,78,90)(H,79,85)(H,80,89)(H4,65,66,69);1H3,(H,3,4)/t45-,46-,47-,48-,49+,50-,51-,52-,53-;/m0./s1

InChI Key

LYCYLGFSIXIXAB-NUZRHMIVSA-N

SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O

Synonyms

6-D-Tryptophan-9-(N-ethyl-L-prolinamide)-1-9-luteinizing Hormone-releasing Factor (Swine) Monoacetate; Bachem 9022 Acetate; D-Trp LHRH-PEA Acetate; D-Trp6-Pro9-N-ethylamide-LH-RH Acetate; H 4065 Acetate; PTL 3001 Acetate; Somagard Acetate; [D-Trp6,Pr

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O

Isomeric SMILES

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8.CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.